7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Overview
Description
7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound with the following chemical structure: . It belongs to the imidazo[1,2-a]pyridine class and exhibits intriguing properties due to its unique structural features.
Synthesis Analysis
Several synthetic methods have been explored for the preparation of this compound. Notably, solvent- and catalyst-free approaches have been investigated, emphasizing green chemistry principles . Researchers have successfully synthesized it using various strategies, including condensation reactions and cyclization processes. The choice of synthetic route depends on factors such as yield, scalability, and availability of starting materials.
Molecular Structure Analysis
The molecular formula of this compound is C12H11F3N2O2 . Its IUPAC name is ethyl this compound-3-carboxylate . The trifluoromethyl group contributes to its unique properties, affecting both reactivity and pharmacological behavior.
Safety and Hazards
As with any chemical compound, safety precautions are crucial. Researchers should handle 7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Consult the Material Safety Data Sheet (MSDS) for detailed safety information .
Future Directions
Properties
IUPAC Name |
7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c1-6-2-3-14-5-7(9(10,11)12)13-8(14)4-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSVXSIFMFVDRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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